ERRα Binding Affinity – 11‑Fold Potency Gain Over XCT790 in TR‑FRET Assay
PROTAC ERRα ligand 2 (compound 4a) demonstrates an ERRα IC50 of 5.67 ± 0.58 nM in a time‑resolved fluorescence resonance energy transfer (TR‑FRET) assay, representing an ~11‑fold improvement over the first‑generation inverse agonist XCT790 (compound 1, IC50 = 61.33 ± 6.11 nM) measured under identical experimental conditions [1]. A second reference compound (compound 2) showed an intermediate IC50 of 33.0 ± 1.73 nM, confirming the progressive potency optimization achieved with ligand 2 [1].
| Evidence Dimension | ERRα binding affinity (TR-FRET IC50) |
|---|---|
| Target Compound Data | 5.67 ± 0.58 nM |
| Comparator Or Baseline | XCT790 (compound 1): 61.33 ± 6.11 nM; Compound 2: 33.0 ± 1.73 nM |
| Quantified Difference | ~10.8‑fold more potent than XCT790; ~5.8‑fold more potent than compound 2 |
| Conditions | In vitro TR-FRET assay (Invitrogen); data are means from at least three independent experiments [1] |
Why This Matters
This potency differential directly impacts the concentration required for target engagement in cellular assays and the achievable degradation window when the ligand is incorporated into a full PROTAC molecule, making ligand 2 the preferred warhead for low‑abundance ERRα targets.
- [1] Peng L, Zhang Y, Liu Z, et al. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation. ACS Med Chem Lett. 2019;10(5):767-772. doi:10.1021/acsmedchemlett.9b00025 View Source
